molecular formula C16H24N2O2 B5339695 Ethyl [3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate

Ethyl [3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate

Cat. No.: B5339695
M. Wt: 276.37 g/mol
InChI Key: DYUDYAHCRCLJJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate is a chemical compound belonging to the piperazine family. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethyl acetate group attached to a piperazine ring substituted with a 3-methyl and a 4-(4-methylphenyl) group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl [3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Ethyl [3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Piperazine derivatives are explored for their potential therapeutic effects in treating diseases such as cancer, diabetes, and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl [3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. For example, piperazine derivatives are known to interact with serotonin and dopamine receptors, influencing neurotransmitter signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-4-20-16(19)12-17-9-10-18(14(3)11-17)15-7-5-13(2)6-8-15/h5-8,14H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUDYAHCRCLJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(C(C1)C)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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